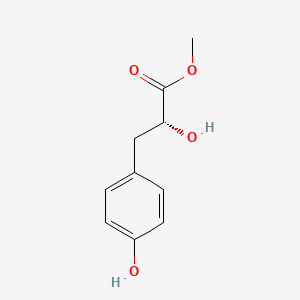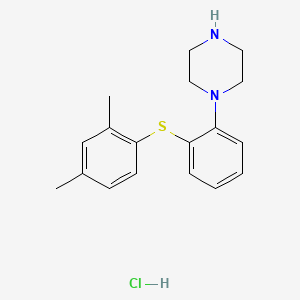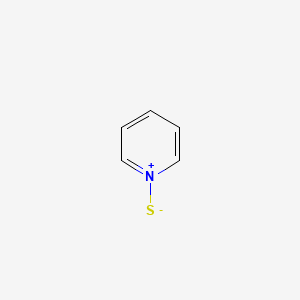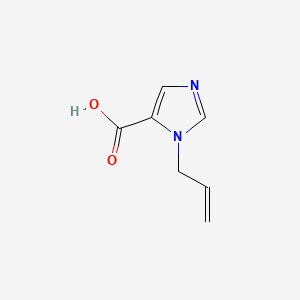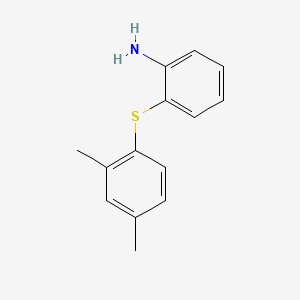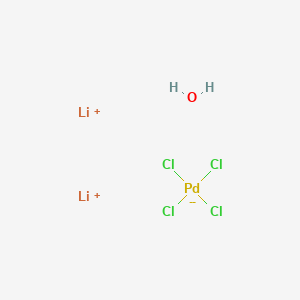
Lithium tetrachloropalladate(II) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetrachloropalladate(II) hydrate is a chemical compound with the formula Li₂PdCl₄·xH₂O. It is a coordination complex of palladium and lithium, where palladium is in the +2 oxidation state. This compound is known for its use in various catalytic processes and has significant applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
Lithium tetrachloropalladate(II) hydrate can be synthesized through the reaction of palladium(ii) chloride with lithium chloride in an aqueous solution. The reaction typically involves dissolving palladium(ii) chloride in water, followed by the addition of lithium chloride. The mixture is then stirred and heated to promote the formation of the complex. The resulting solution is evaporated to obtain the crystalline hydrate form of lithium tetrachloropalladate(ii) .
Industrial Production Methods
In industrial settings, the production of lithium tetrachloropalladate(ii)hydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying techniques .
化学反応の分析
Types of Reactions
Lithium tetrachloropalladate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium metal or lower oxidation states.
Substitution: Ligand exchange reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetrachloropalladate(ii)hydrate include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as oxygen or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield palladium metal, while substitution reactions can produce various palladium complexes with different ligands .
科学的研究の応用
Lithium tetrachloropalladate(II) hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development.
作用機序
The mechanism of action of lithium tetrachloropalladate(ii)hydrate involves its ability to coordinate with various ligands and participate in catalytic cycles. The palladium center in the compound acts as a catalytic site, facilitating the formation and breaking of chemical bonds. This coordination ability allows it to interact with molecular targets and pathways, promoting specific chemical transformations .
類似化合物との比較
Similar Compounds
- Potassium tetrachloropalladate(ii)
- Sodium tetrachloropalladate(ii)
- Potassium tetrachloroplatinate(ii)
- Palladium(ii) chloride
Uniqueness
Lithium tetrachloropalladate(II) hydrate is unique due to its specific coordination environment and the presence of lithium ions. This unique structure imparts distinct catalytic properties, making it particularly effective in certain reactions compared to its analogs. The presence of lithium ions can also influence the solubility and stability of the compound in various solvents .
特性
IUPAC Name |
dilithium;tetrachloropalladium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOUIQUPOAWKJL-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H2Li2OPd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679581 |
Source


|
| Record name | Lithium tetrachloropalladate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-21-4 |
Source


|
| Record name | Lithium tetrachloropalladate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
